Physical and chemical properties of "N-Methoxy-2-nitrobenzamide"
Physical and chemical properties of "N-Methoxy-2-nitrobenzamide"
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the known physical and chemical properties of N-Methoxy-2-nitrobenzamide. Due to the limited availability of data for this specific compound, this document also includes information on closely related analogs, such as N-Methoxy-N-methyl-2-nitrobenzamide, to offer a comparative context for researchers. This guide summarizes available quantitative data, outlines hypothetical experimental protocols for synthesis and characterization, and presents visualizations to aid in understanding its chemical nature.
Introduction
N-Methoxy-2-nitrobenzamide belongs to the class of benzamides, which are compounds containing a benzene ring attached to an amide functional group. The presence of a nitro group at the ortho position and a methoxy group on the amide nitrogen suggests potential for diverse chemical reactivity and biological activity. Compounds within this family are often explored in medicinal chemistry and materials science. This guide aims to consolidate the available scientific information on N-Methoxy-2-nitrobenzamide, acknowledging the current gaps in the literature.
Physicochemical Properties
Comparative Data of Related Compounds
To provide a frame of reference, the following table summarizes the known properties of structurally similar compounds. It is crucial to note that these values are not for N-Methoxy-2-nitrobenzamide and should be used with caution as predictive data.
| Property | N-Methoxy-N-methyl-2-nitrobenzamide | N-Methoxy-N-methylbenzamide | 4-Methoxy-2-nitrobenzoic Acid[1] | 2-Nitrobenzamide[2] |
| CAS Number | 339221-51-1 | 6919-61-5 | 33844-21-2[1] | 610-15-1 |
| Molecular Formula | C₉H₁₀N₂O₄ | C₉H₁₁NO₂ | C₈H₇NO₅ | C₇H₆N₂O₃ |
| Molecular Weight | 210.19 g/mol | 165.19 g/mol | 197.14 g/mol [1] | 166.136 g/mol [2] |
| Melting Point | Not available | Not applicable (liquid at RT) | 196.5-200.5 °C[1] | Not available |
| Boiling Point | Not available | 70 °C at 0.1 mmHg | Not available | Not available |
| Density | Not available | 1.085 g/mL at 25 °C | Not available | Not available |
| Solubility | Not available | Not available | Not available | < 0.1 mg/mL in water at 64°F[2] |
| Appearance | Not available | Liquid | Solid[1] | Beige crystalline powder[2] |
Synthesis and Experimental Protocols
A definitive, peer-reviewed synthesis protocol for N-Methoxy-2-nitrobenzamide has not been identified. However, a plausible synthetic route can be proposed based on standard organic chemistry reactions.
Proposed Synthetic Pathway
A common method for the synthesis of amides is the coupling of a carboxylic acid (or its activated form) with an amine. In this case, 2-nitrobenzoic acid would be reacted with O-methylhydroxylamine.
Caption: Proposed synthesis of N-Methoxy-2-nitrobenzamide.
Hypothetical Experimental Protocol: Amide Coupling
Objective: To synthesize N-Methoxy-2-nitrobenzamide from 2-nitrobenzoic acid and O-methylhydroxylamine hydrochloride.
Materials:
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2-Nitrobenzoic acid
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O-Methylhydroxylamine hydrochloride
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N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
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Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
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Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate or sodium sulfate
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Silica gel for column chromatography
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Ethyl acetate and hexanes for elution
Procedure:
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In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-nitrobenzoic acid (1 equivalent) in anhydrous DCM.
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Add O-methylhydroxylamine hydrochloride (1.1 equivalents) and a base such as triethylamine (1.2 equivalents) to the solution and stir for 10 minutes at room temperature.
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In a separate container, dissolve the coupling agent (e.g., DCC, 1.1 equivalents) in anhydrous DCM.
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Slowly add the coupling agent solution to the reaction mixture at 0 °C (ice bath).
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Allow the reaction to warm to room temperature and stir for 12-24 hours.
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Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Upon completion, filter the reaction mixture to remove the urea byproduct (if DCC is used).
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Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
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Collect the fractions containing the desired product and evaporate the solvent to yield N-Methoxy-2-nitrobenzamide.
Characterization
The synthesized product should be characterized using standard analytical techniques to confirm its identity and purity.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be critical for structural elucidation.
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Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the amide C=O and N-O stretching vibrations.
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Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
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Melting Point Analysis: To determine the melting point and assess purity.
Reactivity and Stability
Specific data on the reactivity and stability of N-Methoxy-2-nitrobenzamide is not available. General predictions can be made based on its functional groups:
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The nitro group is an electron-withdrawing group and can be reduced to an amine.
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The amide bond can be hydrolyzed under acidic or basic conditions.
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The aromatic ring can undergo further electrophilic or nucleophilic substitution, although the existing substituents will direct the position of new groups.
The compound should be stored in a cool, dry place away from strong oxidizing and reducing agents.
Signaling Pathways and Biological Activity
There is no information available in the scientific literature regarding the involvement of N-Methoxy-2-nitrobenzamide in any signaling pathways or its biological activity. Research in this area would be novel.
Conclusion
N-Methoxy-2-nitrobenzamide is a compound for which detailed physical and chemical data is largely absent from the public domain. This technical guide has provided a summary of available information on related compounds to serve as a reference for researchers. A hypothetical synthesis and characterization workflow has been proposed to guide future experimental work. Further research is necessary to fully elucidate the properties and potential applications of this molecule.
Caption: A logical workflow for the synthesis and characterization of N-Methoxy-2-nitrobenzamide.
